1-(4-Isobutylphenyl)-2-methylpropan-1-amine

Übersicht

Beschreibung

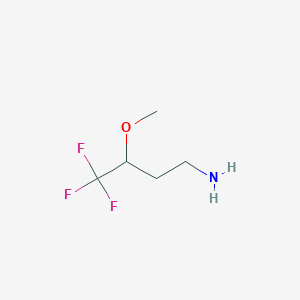

“1-(4-Isobutylphenyl)-2-methylpropan-1-amine” is a derivative of ibuprofen, a popular non-steroidal anti-inflammatory drug (NSAID). It is a photodegradation product of Ibuprofen and shows cytotoxicity activity . It is also known as 1-(4-Isobutylphenyl)ethanol .

Synthesis Analysis

The synthesis of this compound involves several steps. A solution of p-isobutylacetophenone is mixed with methanol and sodium borohydride in a separatory funnel and allowed to sit for 10 minutes. After the standing time period, a 10% HCl solution is added to remove any unreacted sodium borohydride, and the product is extracted using petroleum ether .Molecular Structure Analysis

The molecular formula of “1-(4-Isobutylphenyl)-2-methylpropan-1-amine” is C12H18O. The average mass is 178.271 Da and the monoisotopic mass is 178.135757 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction . The HCl first protonates the alcohol, causing it to leave (i.e., the first step of an SN1 reaction). This is made ‘favorable’ by the fact that a cationic charge can be stabilized at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Isobutylphenyl)-2-methylpropan-1-amine” include a boiling point of 111 °C (at a pressure of 1 Torr), a density of 0.954±0.06 g/cm3, and it is slightly soluble in chloroform, DMSO, and methanol. It is an oil at room temperature and has a pKa of 14.53±0.20 .Wissenschaftliche Forschungsanwendungen

- Solar Heating Approach : Researchers have explored using solar reflectors (repurposed satellite dishes) as a heat source for ibuprofen synthesis. This approach aims to reduce electricity consumption and environmental impact .

- Atom Economy : The BASF-owned synthetic procedure for ibuprofen production demonstrates excellent atom economy, minimizing waste generation .

- 1-(4-Isobutylphenyl)propan-1-one , an intermediate in the synthesis of ibuprofen, lacks specific research on its mechanism of action. However, aryl ketones like this compound can exhibit various biological activities based on their structure. These activities may include enzyme inhibition, receptor binding, or antioxidant properties.

- The synthesis of ibuprofen involves several steps:

- The BASF plant produces approximately 7.7 million pounds of ibuprofen annually, representing a significant portion of global production. This underscores the compound’s importance in the pharmaceutical industry .

- By replacing traditional energy sources with solar heating, researchers aim to create a more sustainable pathway for ibuprofen synthesis. This approach aligns with green chemistry principles and contributes to reducing the environmental footprint of pharmaceutical production .

Pharmaceutical Synthesis

Biological Activities

Chemical Reactions

Chemical Properties

Industrial Production

Environmental Impact Reduction

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

1-(4-Isobutylphenyl)-2-methylpropan-1-amine, also known as Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .

Target of Action

Ibuprofen primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen works by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s worth noting that the S-enantiomer of ibuprofen is capable of eliciting stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The inhibition of COX enzymes by ibuprofen disrupts the Arachidonic Acid pathway , leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.

Pharmacokinetics

Ibuprofen exhibits marked stereoselectivity in its pharmacokinetics. It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to increased clearance and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For instance, the presence of ibuprofen in different environments, from water bodies to soils, can have adverse effects on aquatic organisms due to cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Furthermore, the photodegradation of ibuprofen in aqueous solutions has been studied, indicating that environmental factors such as light intensity can influence the degradation and hence the environmental impact of this compound .

Eigenschaften

IUPAC Name |

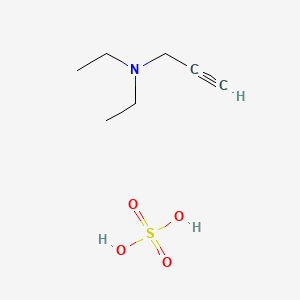

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11,14H,9,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNQOEAJQAHGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isobutylphenyl)-2-methylpropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)

![5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3287705.png)

![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)

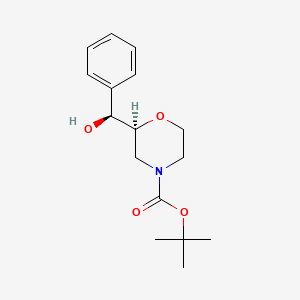

![1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine](/img/structure/B3287775.png)